molecular formula C21H25N5O2 B2995252 2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole CAS No. 2379947-79-0

2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole

Cat. No.: B2995252
CAS No.: 2379947-79-0
M. Wt: 379.464
InChI Key: GUOXRCJSAMECOV-UHFFFAOYSA-N
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Description

2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a pyrazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core and introduce the pyrazole and piperidine groups through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as p-toluenesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole and pyrazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole apart is its unique combination of benzoxazole, pyrazole, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-24-16(11-12-22-24)17-8-4-5-13-25(17)20(27)18-9-6-14-26(18)21-23-15-7-2-3-10-19(15)28-21/h2-3,7,10-12,17-18H,4-6,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOXRCJSAMECOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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